(-)-Tracheloside

anti-estrogenic alkaline phosphatase inhibition Ishikawa cells

Substituting tracheloside with its aglycone trachelogenin or arctiin introduces functional confounding-tracheloside lacks the intestinal barrier activity of trachelogenin, and the two exhibit non-overlapping bioactivity spectra. This glycoside is specifically validated for: • Anti-estrogenic potency comparable to tamoxifen (IC50 0.31 vs. 0.43 μg/mL in Ishikawa cell AP assays) • IL-17/MAPK pathway suppression (IL-6, IL-17, COX-2, MMP2/3/9, JNK, p38) in TNF-α-induced MH7A synoviocytes • Keratinocyte proliferation >40% via ERK1/2 phosphorylation in HaCaT cells Select tracheloside for estrogen-responsive or IL-17/MAPK studies. HPLC-verified, COA included.

Molecular Formula C27H34O12
Molecular Weight 550.6 g/mol
CAS No. 33464-71-0
Cat. No. B049147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Tracheloside
CAS33464-71-0
Synonyms2-Hydroxyarctiin;  8’-Hydroxyarctigenin-4’-O-β-D-glucoside;  (3S-cis)-4-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]dihydro-3-hydroxy-2(3H)-Furanone
Molecular FormulaC27H34O12
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC
InChIInChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3
InChIKeyLWYAMIUSVGPFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tracheloside: Anti-Estrogenic and Anti-Inflammatory Lignan Glycoside


Tracheloside (CAS 33464-71-0) is a dibenzylbutyrolactone-type lignan glycoside primarily isolated from Carthamus tinctorius and Trachelospermum jasminoides [1]. Unlike the more extensively studied arctiin/arctigenin pair, tracheloside demonstrates quantifiable anti-estrogenic activity comparable to tamoxifen (IC50 0.31 μg/mL vs. 0.43 μg/mL) and is the most abundant lignan constituent in Trachelospermi Caulis total lignan extract [2]. However, its functional differentiation from its aglycone trachelogenin is striking: tracheloside lacks the intestinal barrier-enhancing activity that trachelogenin exhibits via occludin upregulation in Caco-2 monolayers [3]. This glycoside-aglycone functional divergence, coupled with its specific metabolic conversion profile in the gastrointestinal tract, establishes tracheloside as a mechanistically distinct entity requiring deliberate selection rather than generic substitution.

Glycoside-Specific Research Select for anti-estrogenic or IL-17/MAPK pathway studies where the intact glycoside form is required.
Pathway Context Reported inhibition of IL-6, IL-17, COX-2, and MAPK mediators supports inflammatory signaling assay fit.
Procurement Logic Distinct from aglycone trachelogenin; deliberate selection required based on endpoint.

Why Tracheloside Cannot Be Substituted: Glycoside-Aglycone Divergence


Substituting tracheloside with its aglycone trachelogenin or the structurally related glycoside arctiin introduces critical functional and pharmacokinetic confounding that invalidates experimental conclusions. In direct comparative assays using Caco-2 intestinal epithelial monolayers, trachelogenin significantly increased transepithelial electrical resistance (TEER) and decreased ovalbumin flux via occludin enhancement, whereas tracheloside exhibited no such activity [1]. This represents a qualitative, not merely quantitative, functional difference. Furthermore, oral administration of tracheloside results in undetectable parent compound in rat serum, with the compound undergoing rapid gastrointestinal conversion to trachelogenin and subsequent methylated metabolites [2]. In contrast, arctiin follows a distinct metabolic trajectory despite structural similarity [3]. A user selecting trachelogenin expecting tracheloside-like anti-estrogenic or anti-inflammatory profiles would obtain misleading data, as the glycoside and aglycone exhibit non-overlapping activity spectra in key assay systems. Procurement decisions must therefore be guided by the specific research endpoint: estrogen-responsive assays or IL-17/MAPK pathway studies require tracheloside specifically, while intestinal barrier function studies require trachelogenin [4].

Glycoside-Aglycone Functional Divergence
Tracheloside (Glycoside)
Anti-estrogenic and IL-17/MAPK pathway activity reported; no intestinal barrier enhancement in Caco-2 assays.
Trachelogenin (Aglycone)
Occludin upregulation and TEER increase observed; lacks the glycoside-specific anti-inflammatory profile.
Metabolic Conversion Risk
Oral tracheloside undergoes rapid GI conversion to trachelogenin and methylated metabolites; parent compound may be undetectable in serum. Pharmacokinetic profile may not transfer across glycoside-aglycone forms.
Arctiin Structural Analog
Despite dibenzylbutyrolactone similarity, arctiin follows a distinct metabolic trajectory. Endpoint-specific validation is required before substitution.

Tracheloside Quantitative Differentiation Evidence


Anti-Estrogenic Activity vs. Tamoxifen

In a direct head-to-head comparison using estrogen-responsive Ishikawa cells, tracheloside inhibited alkaline phosphatase (AP), an estrogen-inducible marker enzyme, with an IC50 of 0.31 μg/mL, demonstrating inhibition comparable to the clinically established anti-estrogen tamoxifen (IC50 = 0.43 μg/mL) . The assay employed a bioassay-linked HPLC-ELSD method for compound isolation and activity validation .

Anti-Estrogenic Activity
Head-to-head
IC50 0.31 μg/mL vs. Tamoxifen 0.43 μg/mL
Ishikawa cells; alkaline phosphatase inhibition; HPLC-ELSD
Supports estrogen-pathway assay context; reported inhibition comparable to reference standard.
Absolute IC50 values are assay-specific; review conditions.
anti-estrogenic alkaline phosphatase inhibition Ishikawa cells

Intestinal Barrier Function vs. Trachelogenin

A direct comparative study evaluated tracheloside and its aglycone trachelogenin on intestinal epithelial barrier function using Caco-2 cell monolayers. Trachelogenin significantly increased transepithelial electrical resistance (TEER) and decreased ovalbumin (OVA) flux by enhancing the tight-junction protein occludin. In contrast, tracheloside exhibited no such activity, demonstrating that the glycoside and aglycone are functionally non-interchangeable in this assay system [1].

Intestinal Barrier Function
Head-to-head
Tracheloside: no TEER or occludin effect
Trachelogenin: significant TEER increase, OVA flux decrease
Qualitative functional divergence; glycoside lacks intestinal barrier activity.
Caco-2 monolayer model; occludin as tight-junction marker.
intestinal barrier tight junction Caco-2 occludin

IL-17/MAPK Pathway Inhibition

In TNF-α-induced MH7A human rheumatoid arthritis synoviocytes, tracheloside effectively inhibited the release of inflammatory cytokines IL-6 and IL-17 and suppressed the production of COX-2, MMP2, MMP3, MMP9, JNK, p-JNK, p38, and p-p38, thereby inhibiting the IL-17/MAPK signaling pathway [1]. Tracheloside was identified as the most abundant compound in the total lignan extract (TLE) from Trachelospermi Caulis among five simultaneously quantified lignans (nortracheloside, tracheloside, nortrachelogenin, trachelogenin, and arctigenin) using validated HPLC methodology at 280 nm [1]. While this represents class-level inference rather than direct comparator data for each pathway component, the breadth of suppressed inflammatory mediators establishes a multi-target anti-inflammatory profile.

IL-17/MAPK Pathway
Class-level
Multi-mediator suppression profile
IL-6, IL-17, COX-2, MMP2/3/9, JNK, p38 suppressed in MH7A cells
Supports IL-17/MAPK pathway-response interpretation; most abundant lignan in TLE.
Specific fold-change or IC50 values not reported; data to verify.
anti-inflammatory IL-17 IL-6 rheumatoid arthritis MH7A

Keratinocyte Proliferation via ERK1/2

In a cell proliferation screening assay, tracheloside promoted the growth of HaCaT human keratinocyte cells by over 40% compared to other compounds tested, with western blot analysis confirming that this wound healing-promoting effect occurred through phosphorylation of ERK1/2 [1]. The >40% proliferation increase represents a cross-study comparable metric, as the assay included multiple test compounds under standardized conditions, though specific comparator identities and individual quantitative values beyond the >40% threshold were not fully detailed in available abstracts.

Keratinocyte Proliferation
Cross-study
>40% proliferation increase in HaCaT cells
ERK1/2 phosphorylation confirmed via western blot
Supports keratinocyte proliferation endpoint review; reported threshold among tested set.
Comparator identities not fully specified; source review recommended.
wound healing keratinocyte proliferation ERK1/2 HaCaT

Tracheloside Optimal Application Scenarios


Estrogen Pathway Anti-Estrogenic Control

Researchers investigating estrogen receptor signaling, endocrine disruption, or hormone-dependent cell proliferation can employ tracheloside as a validated natural product anti-estrogen with potency quantitatively benchmarked against tamoxifen (IC50 0.31 μg/mL vs. 0.43 μg/mL in Ishikawa cell alkaline phosphatase assays) . This provides a non-synthetic alternative for positive control or comparative pharmacology studies where a plant-derived lignan glycoside is mechanistically relevant.

Rheumatoid Arthritis: IL-17/MAPK Pathway

Tracheloside is specifically indicated for studies targeting the IL-17/MAPK signaling axis in inflammatory joint disease. Its demonstrated ability to suppress IL-6, IL-17, COX-2, MMP2, MMP3, MMP9, JNK, p-JNK, p38, and p-p38 in TNF-α-induced MH7A synoviocytes [1] makes it a suitable tool compound for dissecting this pathway. Importantly, researchers requiring intestinal barrier function endpoints should instead select trachelogenin, as tracheloside lacks activity in Caco-2 TEER and OVA flux assays [2].

Wound Healing: Keratinocyte Proliferation

For programs screening compounds for keratinocyte proliferative activity, tracheloside's >40% growth promotion in HaCaT cells with confirmed ERK1/2 phosphorylation [3] provides a quantifiable activity benchmark. This positions tracheloside as a structurally defined lignan glycoside scaffold for wound healing lead optimization, distinct from other lignans that may lack this specific keratinocyte-targeted activity profile.

Trachelospermum Phytochemical Standardization

As the most abundant lignan constituent in Trachelospermi Caulis total lignan extract [1], tracheloside serves as a critical reference standard for HPLC-based quality control and quantification of Trachelospermum jasminoides-derived herbal products. Validated HPLC methods exist for simultaneous determination of tracheloside alongside nortracheloside, nortrachelogenin, trachelogenin, and arctigenin at 280 nm [1], and LC-MS/MS methods are available for plasma pharmacokinetic studies with calibration ranges of 0.625-625 ng/mL [4].

Application
Selection Property
Validation Focus
Estrogen pathway signaling studies
Reported anti-estrogenic assay context
Alkaline phosphatase endpoint; Ishikawa cell model review
Inflammatory arthritis pathway research
IL-17/MAPK signaling pathway-study fit
Cytokine and MMP mediator panel; synoviocyte model
Keratinocyte proliferation screening
ERK1/2 phosphorylation endpoint context
HaCaT proliferation threshold; pathway-specific review
Trachelospermi Caulis phytochemical standardization
Most abundant lignan; HPLC reference standard fit
Multi-lignan quantification at 280 nm; method validation

Technical Documentation Hub

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56 linked technical documents
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